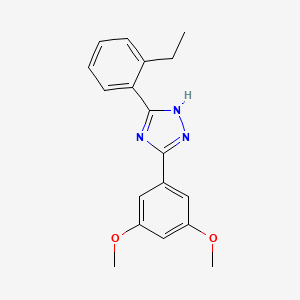

1H-1,2,4-Triazole, 3-(3,5-dimethoxyphenyl)-5-(2-ethylphenyl)-

Description

Historical Context of Triazole-Based Compound Development

The development of triazole derivatives traces its roots to the late 19th century, with foundational work on heterocyclic chemistry by pioneers such as Arthur Einhorn and Hans von Euler-Chelpin. The Einhorn–Brunner reaction, first reported in 1898, enabled the synthesis of 1,2,4-triazoles through the cyclization of semicarbazides, laying the groundwork for systematic exploration of this heterocycle. By the mid-20th century, advancements in synthetic methodologies, such as the Pellizzari reaction and copper-catalyzed azide-alkyne cycloaddition (CuAAC), expanded access to diverse triazole scaffolds, including 1,2,3- and 1,2,4-triazoles.

The compound 3-(3,5-dimethoxyphenyl)-5-(2-ethylphenyl)-1H-1,2,4-triazole emerged as part of a broader effort to optimize triazole derivatives for medicinal applications. Its synthesis, likely involving the condensation of 3,5-dimethoxyphenylhydrazine with 2-ethylbenzaldehyde followed by cyclization, reflects modern strategies to introduce electron-donating and hydrophobic substituents. Such modifications aim to enhance molecular stability and binding affinity, as evidenced by the compound’s inclusion in databases like ChEMBL (ID: CHEMBL18192) and its classification under DSSTox Substance ID DTXSID70234512.

Recent decades have seen triazole derivatives transition from laboratory curiosities to clinical assets. For example, the antifungal drug fluconazole and the antiviral ribavirin analogues highlight the pharmacophore’s adaptability. The structural complexity of 3-(3,5-dimethoxyphenyl)-5-(2-ethylphenyl)-1H-1,2,4-triazole—featuring a triazole ring flanked by methoxy and ethylphenyl groups—aligns with contemporary trends in fragment-based drug design, where modular substituents enable fine-tuning of pharmacokinetic properties.

Properties

CAS No. |

85303-86-2 |

|---|---|

Molecular Formula |

C18H19N3O2 |

Molecular Weight |

309.4 g/mol |

IUPAC Name |

3-(3,5-dimethoxyphenyl)-5-(2-ethylphenyl)-1H-1,2,4-triazole |

InChI |

InChI=1S/C18H19N3O2/c1-4-12-7-5-6-8-16(12)18-19-17(20-21-18)13-9-14(22-2)11-15(10-13)23-3/h5-11H,4H2,1-3H3,(H,19,20,21) |

InChI Key |

WQJWIILPYSOIOD-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC=C1C2=NC(=NN2)C3=CC(=CC(=C3)OC)OC |

Origin of Product |

United States |

Preparation Methods

Cyclization of Hydrazine with Formamide or Related Carbonyl Compounds

A well-established industrial and laboratory method involves reacting hydrazine or hydrazine hydrate with formamide at elevated temperatures (160–180 °C) under atmospheric pressure to yield 1,2,4-triazole in high purity and yield (75–99%). This method allows for a single-step synthesis of the triazole core without external ammonia sources. The reaction proceeds with the removal of byproducts such as ammonia, water, and formic acid, followed by isolation of the triazole by distillation or recrystallization.

| Parameter | Conditions | Outcome |

|---|---|---|

| Reactants | Hydrazine hydrate + Formamide | 1,2,4-Triazole |

| Temperature | 160–180 °C | High yield (75–99%) |

| Pressure | Atmospheric | Simplified operation |

| Purification | Distillation, recrystallization | >90% purity |

This method forms the backbone for preparing the unsubstituted 1,2,4-triazole ring, which can then be functionalized.

Functionalization via Substituted Hydrazones and Amines

For substituted 1,2,4-triazoles such as 3-(3,5-dimethoxyphenyl)-5-(2-ethylphenyl) derivatives, the ring is often constructed from substituted hydrazones or thiosemicarbazides bearing the aryl groups. For example, alkylation of 3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol sodium salt with alkyl halides yields substituted triazoles with aryl and alkyl substituents. This approach allows introduction of the 3,5-disubstituted pattern by starting from appropriately substituted precursors.

| Step | Reagents/Conditions | Product Type |

|---|---|---|

| Preparation of thiosemicarbazide derivatives | 3,4-dimethoxybenzoylthiosemicarbazide + NaOH or acetyl chloride | 3-(3,4-dimethoxyphenyl)-1,2,4-triazole-5-thiol sodium salt |

| Alkylation | Alkyl iodides | 5-alkylthio-3-(3,4-dimethoxyphenyl)-1,2,4-triazoles |

| Acylation (optional) | Acyl chlorides | 1-acylderivatives of substituted triazoles |

This method is adaptable to various aryl and alkyl substituents, including 3,5-dimethoxyphenyl and 2-ethylphenyl groups, by selecting the appropriate starting materials.

Specific Preparation Method for 1H-1,2,4-Triazole, 3-(3,5-dimethoxyphenyl)-5-(2-ethylphenyl)-

While direct literature on this exact compound is limited, the synthesis can be inferred from related methods:

Stepwise Synthesis Outline

Synthesis of Substituted Hydrazine or Hydrazone Precursors

Prepare hydrazine derivatives bearing the 3,5-dimethoxyphenyl and 2-ethylphenyl groups, or prepare substituted thiosemicarbazides from corresponding benzoyl derivatives.Cyclization to Form the 1,2,4-Triazole Core

Cyclize the substituted hydrazones or thiosemicarbazides under acidic or basic conditions to form the triazole ring with the aryl substituents at the 3- and 5-positions.Purification and Characterization

Purify the product by recrystallization or chromatography. Characterize by NMR, IR, and mass spectrometry to confirm substitution pattern.

Example Reaction Conditions

- Cyclization : Heating substituted hydrazones in ethanol or acetic acid solvent with catalytic base or acid (e.g., DIPEA or acetic acid) at 80–120 °C for several hours.

- Alkylation : If required, alkylate the triazole thiol intermediate with 2-ethylphenyl iodide or bromide under basic conditions (e.g., NaH or K2CO3 in DMF).

- Purification : Flash chromatography using ethyl acetate/hexane mixtures or recrystallization from ethyl acetate or methyl ethyl ketone.

Research Findings and Mechanistic Insights

- The cyclization mechanism involves nucleophilic attack of hydrazine nitrogen on carbonyl or nitrile carbons, followed by ring closure and elimination steps to form the triazole ring.

- Substituted hydrazones can undergo base-mediated cyclization with primary amines to yield N1-substituted triazoles with good yields (~80%).

- The presence of electron-donating groups such as methoxy on the phenyl ring can influence the reaction rate and yield by stabilizing intermediates.

- The use of mixed solvents (e.g., acetonitrile/ethanol) can broaden substrate scope and improve yields.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Hydrazine + Formamide | 160–180 °C, atmospheric pressure | 75–99 | Industrial scale, unsubstituted triazole |

| Cyclization of substituted hydrazones | Ethanol or acetic acid, DIPEA or acid catalyst, 80–120 °C | ~80 | Suitable for N1-substituted 1,2,4-triazoles |

| Alkylation of triazole thiols | Alkyl iodides, base (NaH, K2CO3), DMF | 70–85 | Introduces alkyl/aryl substituents |

| Acylation of alkylthio-triazoles | Acyl chlorides, base | 75–90 | For further functionalization |

Chemical Reactions Analysis

Chemical Reactions of 1H-1,2,4-Triazole Derivatives

1H-1,2,4-Triazole derivatives can undergo various chemical reactions, including alkylation, acylation, and nucleophilic substitution.

Alkylation Reactions

Alkylation reactions involve the introduction of an alkyl group to the triazole ring. This can be achieved using alkyl halides in the presence of a base.

| Reaction | Conditions | Product |

|---|---|---|

| Alkylation with Ethyl Iodide | NaH, DMF | 5-Alkyl-1H-1,2,4-triazole |

Acylation Reactions

Acylation involves the introduction of an acyl group to the triazole ring. This can be achieved using acyl chlorides in the presence of a base.

| Reaction | Conditions | Product |

|---|---|---|

| Acylation with Acetyl Chloride | Pyridine, CHCl₃ | 5-Acyl-1H-1,2,4-triazole |

Nucleophilic Substitution

Nucleophilic substitution reactions can be used to introduce various functional groups onto the triazole ring.

| Reaction | Conditions | Product |

|---|---|---|

| Reaction with Ammonia | NH₃, EtOH | 4-Amino-1H-1,2,4-triazole |

Biological Activities of 1H-1,2,4-Triazole Derivatives

1H-1,2,4-Triazole derivatives have been studied for their antimicrobial, anti-inflammatory, and anticancer activities. The presence of substituents such as methoxy and ethylphenyl groups can enhance these biological properties.

| Compound | Biological Activity | Reference |

|---|---|---|

| 3-(3,5-Dimethoxyphenyl)-5-(2-ethylphenyl)-1H-1,2,4-triazole | Potential antimicrobial and anti-inflammatory activities |

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that triazole compounds possess antimicrobial properties. The compound has been evaluated for its effectiveness against a range of microbial strains. For instance, studies indicate that similar triazole derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism typically involves the inhibition of fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis, thereby disrupting cell membrane integrity .

Antitumor Activity

Triazole derivatives have also shown promise in oncology. The compound has been investigated for its antitumor effects in various cancer cell lines. In vitro studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation . Notably, structural modifications in triazole compounds can enhance their selectivity and potency against specific tumor types.

Analgesic and Anti-inflammatory Effects

There is emerging evidence that certain triazole derivatives exhibit analgesic and anti-inflammatory properties. The compound's ability to modulate pain pathways may be attributed to its interaction with cyclooxygenase enzymes (COX), which play a critical role in the inflammatory response . This suggests potential applications in pain management therapies.

Fungicides

The triazole class of compounds is widely used as fungicides in agriculture. The compound under discussion may be effective against various plant pathogens due to its ability to inhibit fungal growth by interfering with sterol biosynthesis. Field studies have indicated that such triazoles can provide effective disease control in crops while minimizing phytotoxicity .

Plant Growth Regulators

Some triazole derivatives have been explored for their role as plant growth regulators. They can influence plant growth patterns by modulating hormone levels or altering metabolic pathways. This application could enhance crop yield and resilience against environmental stresses.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various triazole derivatives, the compound was tested against several bacterial strains including Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) that was comparable to standard antibiotics, highlighting its potential as an alternative antimicrobial agent .

Case Study 2: Antitumor Activity

A series of experiments were conducted on cancer cell lines treated with the compound. The results showed a dose-dependent inhibition of cell proliferation and increased apoptotic markers compared to untreated controls. This suggests that the compound could serve as a lead structure for developing new anticancer drugs .

Mechanism of Action

The mechanism of action of 1H-1,2,4-Triazole, 3-(3,5-dimethoxyphenyl)-5-(2-ethylphenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The presence of the 3,5-dimethoxyphenyl and 2-ethylphenyl groups may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Bioactivity Against Epidermal Growth Factor Receptor Kinase (EGFRK)

A 2021 study compared 1,2,4-thiadiazole-1,2,4-triazole analogues with varying substituents for anti-EGFRK activity in lung cancer models . Key findings include:

| Compound ID | Substituent at Triazole 3-Position | IC₅₀ (μM) |

|---|---|---|

| c* | 3,5-Dimethoxyphenyl | 1.79 |

| d | 4-Methoxyphenyl | 2.10 |

The 3,5-dimethoxyphenyl-substituted triazole (c)exhibited superior potency (IC₅₀ = 1.79 μM) compared to the4-methoxyphenyl analogue (d)(IC₅₀ = 2.10 μM), highlighting the importance ofsymmetrical electron-donating groupsin enhancing EGFRK inhibition .

Structural Analogues with Ethoxy vs. Methoxy Substituents

The compound 3-(3-Ethoxyphenyl)-5-(2-ethylphenyl)-1H-1,2,4-triazole (CAS: 85303-98-6) shares a structural backbone with the target molecule but replaces the 3,5-dimethoxy groups with a 3-ethoxy substituent . This substitution alters electronic and steric properties:

- Ethoxy group : Larger steric profile and reduced electron-donating capacity compared to methoxy.

While biological data for this ethoxy analogue are unavailable, its structural divergence underscores how substituent size and electronic effects influence molecular interactions.

Triazole Derivatives with Trifluoromethyl and Halogen Substituents

Other triazole derivatives, such as 1H-1,2,4-Triazole, 1-(4-chlorophenyl)-3-(2-propynyloxy)-5-[2-(trifluoromethyl)phenyl] , incorporate electron-withdrawing groups (e.g., trifluoromethyl, chloro) . These substituents contrast with the target compound’s electron-donating methoxy groups , leading to differences in:

- Reactivity : Trifluoromethyl groups enhance metabolic stability but reduce nucleophilicity.

- Binding affinity : Electron-withdrawing groups may disrupt π-π stacking in enzyme active sites compared to methoxy groups.

Thiol-Functionalized Triazoles

The compound 4-Allyl-5-[1-(3,5-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol (CAS: N/A) replaces the triazole’s oxygen-containing substituents with a thiol group . Key differences include:

- Reactivity : Thiol groups participate in disulfide bonding and metal coordination, unlike methoxy or ethoxy groups.

- Bioavailability : Thiols may exhibit higher toxicity or faster metabolic clearance compared to ether-linked substituents.

Biological Activity

1H-1,2,4-Triazole derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities. The compound 1H-1,2,4-Triazole, 3-(3,5-dimethoxyphenyl)-5-(2-ethylphenyl)- (CAS Number: 85303-86-2) is a notable member of this class. Its structure includes a triazole ring substituted with aromatic groups, which contributes to its pharmacological potential.

- Molecular Formula : C18H19N3O

- Molecular Weight : 309.3624 g/mol

- Synonyms : 3-(3,5-dimethoxyphenyl)-5-(2-ethylphenyl)-1H-1,2,4-triazole

Biological Activities

The biological activities of this compound have been explored through various studies focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance:

- A study reported moderate activity against Escherichia coli and Klebsiella pneumoniae for related triazole compounds .

- The presence of the triazole ring enhances interaction with microbial enzymes, leading to inhibition of growth.

Anticancer Activity

1H-1,2,4-Triazole derivatives have shown promising anticancer effects:

- In vitro studies demonstrated that compounds with similar structures induced apoptosis in cancer cell lines such as HCT116 and MCF-7. The IC50 values for these compounds were notably low (around 2.70 to 5.19 µM), indicating potent cytotoxicity .

- Mechanistic studies revealed that these compounds increase reactive oxygen species (ROS) levels in cancer cells, leading to mitochondrial dysfunction and subsequent apoptosis .

Anti-inflammatory Activity

Some studies suggest that triazole derivatives may possess anti-inflammatory properties:

- Compounds have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models .

Structure-Activity Relationship (SAR)

The biological activity of 1H-1,2,4-triazoles is closely linked to their chemical structure:

- The presence of electron-donating groups (like methoxy) on the phenyl rings enhances biological activity by improving solubility and receptor binding.

- Substituents at specific positions on the triazole ring can significantly alter the compound's potency against various biological targets .

Case Studies

Several case studies highlight the effectiveness of this compound:

- Antimicrobial Efficacy : A derivative of 1H-1,2,4-triazole was tested against a panel of bacterial strains. Results showed significant inhibition zones against Staphylococcus aureus and Candida albicans.

- Anticancer Mechanisms : In a study involving HCT116 cells treated with the compound, researchers observed a marked decrease in cell viability and migration after 48 hours of treatment. This was attributed to the induction of apoptosis via caspase activation pathways .

Data Tables

Q & A

Q. What are the optimal synthetic routes for preparing 1H-1,2,4-Triazole derivatives with aryl substituents, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of triazole derivatives typically involves cyclization reactions using hydrazide precursors. For example, refluxing 2,4-dichlorophenoxyacetic acid hydrazide in DMSO for 18 hours under reduced pressure yields triazole cores, followed by substitution with aryl aldehydes in ethanol/acetic acid (4–6 hours reflux) . Key optimization parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMSO) enhance cyclization efficiency.

- Catalysts : Glacial acetic acid accelerates Schiff base formation in substitution steps.

- Purification : Crystallization with water-ethanol mixtures improves purity (yields ~65%) .

- Table 1 : Example reaction conditions and yields for analogous triazoles:

| Precursor | Solvent | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| Hydrazide | DMSO | 18 | 65 | |

| Aldehyde | Ethanol | 4 | 70–85 |

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this triazole compound?

- Methodological Answer : Structural validation requires multi-technique analysis:

- 1H/13C NMR : Assigns substituent positions via chemical shifts (e.g., dimethoxy phenyl protons at δ 3.8–4.0 ppm, ethylphenyl protons at δ 1.2–1.4 ppm) .

- FTIR : Confirms triazole ring (C=N stretch ~1500 cm⁻¹) and methoxy groups (C-O ~1250 cm⁻¹) .

- LC-MS : Determines molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

- Elemental Analysis : Validates purity by comparing calculated vs. experimental C/H/N percentages (e.g., ±0.3% tolerance) .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the bioactivity of this triazole derivative against specific enzyme targets?

- Methodological Answer :

- Target Selection : Prioritize enzymes with known triazole interactions (e.g., cytochrome P450, fungal lanosterol demethylase) .

- Docking Workflow :

Prepare ligand structures (triazole derivative) using Gaussian or AutoDock for charge optimization.

Retrieve enzyme crystal structures (PDB ID: e.g., 4LXJ for CYP51).

Simulate binding poses with flexible side chains; analyze H-bonds (methoxy/ethyl groups) and hydrophobic interactions (aryl rings) .

- Validation : Compare docking scores (e.g., binding energy ≤ −8 kcal/mol) with experimental IC50 values from enzyme inhibition assays .

Q. How do structural modifications (e.g., replacing methoxy with halogen substituents) affect the compound’s pharmacological profile?

- Methodological Answer :

- SAR Studies : Synthesize analogs via halogenated benzaldehyde substitutions (e.g., 4-fluorophenyl) and evaluate:

- Lipophilicity : Measure logP values (HPLC retention times) to assess membrane permeability.

- Bioactivity : Test antifungal/antibacterial potency (MIC values) against Candida spp. or Staphylococcus aureus .

- Table 2 : Example SAR data for triazole analogs:

| Substituent | logP | MIC (μg/mL) | Reference |

|---|---|---|---|

| 3,5-OCH3 | 2.1 | 16 | |

| 3,5-Cl | 3.4 | 8 |

Q. How can conflicting data in literature regarding this compound’s biological activity be resolved?

- Methodological Answer : Discrepancies often arise from variations in assay protocols or impurity profiles. To address this:

- Standardize Assays : Use CLSI guidelines for antimicrobial testing (fixed inoculum size, 48h incubation) .

- Purity Verification : Reanalyze disputed batches via HPLC (≥95% purity) and LC-MS to exclude byproducts .

- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outlier protocols .

Data Interpretation & Experimental Design

Q. What strategies are effective in elucidating the mechanism of action for this triazole compound in cancer cell lines?

- Methodological Answer :

- Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis genes like BAX/BCL2) .

- Flow Cytometry : Quantify cell cycle arrest (e.g., G1 phase accumulation) and apoptosis (Annexin V/PI staining) .

- Kinase Profiling : Use kinase inhibitor libraries to pinpoint targets (e.g., EGFR or mTOR inhibition) .

Q. How can crystallization challenges for X-ray diffraction studies of this compound be overcome?

- Methodological Answer :

- Solvent Screening : Test mixed solvents (e.g., DCM/hexane) for slow vapor diffusion.

- Temperature Gradients : Gradually cool saturated solutions from 50°C to 4°C .

- Additives : Introduce trace co-solvents (e.g., DMSO) to disrupt amorphous aggregates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.